Antiviral agent 25

SARS-CoV-2 dual protease inhibition 3CLpro

Researchers studying SARS-CoV-2 resistance or dual protease blockade require orthogonal inhibitors beyond peptidomimetics. Antiviral agent 25 (compound 6g) is a 2,3,5-substituted [1,2,4]-thiadiazole that covalently modifies Cys145 via ring-opening metathesis. • Dual-target activity: 3CLpro IC50 = 0.118 µM; PLpro IC50 = 0.448 µM • 5.6x more potent than SCH-202676 against 3CLpro • Mechanistically orthogonal to nitrile/aldehyde warheads; ideal for resistance mapping • No significant cathepsin L/B inhibition at antiviral concentrations Supplied at research-grade purity (≥98%) for in vitro lab use only.

Molecular Formula C15H12FN3S
Molecular Weight 285.3 g/mol
Cat. No. B12387843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 25
Molecular FormulaC15H12FN3S
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3S/c1-17-15-18-14(11-7-9-12(16)10-8-11)19(20-15)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyYBCTXELRRVXUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 25: Identity and Baseline


Antiviral agent 25 (compound 6g; CAS 2761367-25-1) is a 2,3,5-substituted [1,2,4]-thiadiazole derivative with the IUPAC name 3-(4-fluorophenyl)-N-methyl-2-phenyl-1,2,4-thiadiazol-5-imine (molecular formula C15H12FN3S, MW 285.34) [1]. It functions as a non-peptidomimetic covalent inhibitor targeting both the SARS-CoV-2 3C-like protease (3CLpro/Mpro) and the papain-like protease (PLpro) [1]. The compound was discovered through a computational drug-repurposing screen and structurally validated as part of a series of 2,3,5-substituted [1,2,4]-thiadiazole analogs that covalently modify the catalytic cysteine 145 of 3CLpro via a ring-opening metathesis mechanism [1]. Commercially available from multiple vendors at research-grade purity (≥98%), it is distributed exclusively for in vitro and laboratory research use .

M

Mechanism

Non-peptidomimetic covalent inhibitor via ring-opening metathesis

T

Target

Dual inhibition of SARS-CoV-2 3CLpro and PLpro cysteine proteases

G

Grade & Use

Research-grade purity (≥98%), supplied for in vitro laboratory studies

Antiviral Agent 25: Why Generic Substitution Fails


Antiviral agent 25 occupies a structurally and mechanistically distinct niche among SARS-CoV-2 cysteine protease inhibitors that precludes simple substitution with alternative 3CLpro-targeting compounds. While clinically validated inhibitors such as nirmatrelvir and ensitrelvir are peptidomimetic in nature, antiviral agent 25 belongs to the 2,3,5-substituted [1,2,4]-thiadiazole chemotype—a non-peptidomimetic scaffold that covalently engages the catalytic cysteine 145 through a ring-opening metathesis reaction rather than the nitrile-warhead mechanism employed by peptidomimetic inhibitors [1]. Critically, antiviral agent 25 demonstrates dual inhibitory activity against both 3CLpro (IC50 0.118 µM) and PLpro (IC50 0.448 µM) [1], a property absent in single-target clinical candidates. The closest structural congener, SCH-202676, shares the thiadiazole core but exhibits approximately 5.6-fold weaker 3CLpro inhibition (IC50 0.655 µM) , underscoring that even within-class substitution yields substantially different biochemical potency. These scaffold-dependent differences in target engagement, covalent binding mechanism, and dual-protease coverage mean that antiviral agent 25 cannot be replaced by generic 3CLpro inhibitors without altering the biological readout [1].

Mechanism Ring-opening metathesis vs. nitrile/aldehyde warheads

Covalent engagement of Cys145 differs; peptidomimetic inhibitors may not recapitulate this mechanism.

Coverage Dual 3CLpro/PLpro vs. 3CLpro-only inhibitors

Common clinical inhibitors lack PLpro activity; dual-protease phenotype may shift biological readout.

Potency Over 5-fold stronger than SCH-202676

Even within the thiadiazole chemotype, substitution substantially alters biochemical potency and SAR ranking.

Antiviral Agent 25: Differentiation Evidence


Dual 3CLpro/PLpro Inhibition vs. Single-Protease Inhibitors

Antiviral agent 25 (compound 6g) inhibits both SARS-CoV-2 3CLpro (IC50 = 0.118 µM) and PLpro (IC50 = 0.448 µM) in biochemical enzymatic assays [1]. In contrast, the clinically approved 3CLpro inhibitor nirmatrelvir (PF-07321332) and the clinical candidate ensitrelvir (S-217622) demonstrate potent inhibition solely against 3CLpro (reported IC50 values of approximately 0.023 µM and 0.013 µM, respectively), with no meaningful PLpro activity [2][3]. This dual-protease inhibition profile means antiviral agent 25 simultaneously targets two distinct proteolytic activities essential for SARS-CoV-2 replication, whereas nirmatrelvir and ensitrelvir address only the 3CLpro-dependent polyprotein processing pathway [1].

Protease Inhibition Breadth
Cross-study comparable
3CLpro IC50 0.118 µM, PLpro IC50 0.448 µM vs. Nirmatrelvir/Ensitrelvir single-target only
Supports dual-protease pathway research
Assay conditions differ; direct comparison requires validation
SARS-CoV-2 dual protease inhibition 3CLpro PLpro antiviral drug discovery

Potency Advantage Over Closest Analog SCH-202676

Within the 2,3,5-substituted [1,2,4]-thiadiazole chemotype, antiviral agent 25 (compound 6g) achieves a 3CLpro IC50 of 0.118 µM [1]. The closest structural analog, SCH-202676 (2,3-diphenyl-5-N-methylimino-2H-[1,2,4]-thiadiazole), exhibits a 3CLpro IC50 of 0.655 µM under comparable biochemical conditions . This represents an approximately 5.6-fold improvement in potency for antiviral agent 25 relative to its progenitor scaffold, and it ranks as the most potent compound within the published 2,3,5-substituted thiadiazole series (range: 0.118–0.582 µM across 7 evaluated analogs) [1].

3CLpro Potency (Series Lead)
Cross-study comparable
IC50 0.118 µM; 5.6-fold vs. SCH-202676 (0.655 µM); most potent in series (range 0.118–0.582 µM)
Supports SAR studies within thiadiazole chemotype
Series potency confirmed in same assay system
thiadiazole scaffold covalent inhibitor SAR 3CLpro potency warhead optimization

Selectivity Over Host Proteases

The 2,3,5-substituted [1,2,4]-thiadiazole series, including antiviral agent 25 (compound 6g), was profiled against a panel of human proteases. The compounds showed negligible inhibitory effect on chymotrypsin, cathepsin B, and cathepsin L at concentrations that produced potent 3CLpro and PLpro inhibition [1]. In contrast, several peptidomimetic 3CLpro inhibitors (including GC376 and certain ketoamide-based inhibitors) have documented cross-reactivity with host cysteine proteases, particularly cathepsin L, which can contribute to off-target cellular effects [2].

Host Protease Selectivity
Class-level inference
Negligible inhibition of chymotrypsin, cathepsin B, and cathepsin L reported for thiadiazole series
May reduce host protease confounding in cell assays
Data to verify; class-level evidence from primary publication
protease selectivity off-target profiling cathepsin chymotrypsin therapeutic index

Covalent Warhead: Ring-Opening Metathesis

Antiviral agent 25 employs a 2,3,5-substituted [1,2,4]-thiadiazole heterocycle as a covalent warhead that modifies the catalytic cysteine 145 (Cys145) of 3CLpro through a ring-opening metathesis reaction [1]. This mechanism was experimentally validated by mass spectrometry for compound 6a (a series representative) and computationally modeled using density functional theory (DFT) transition-state calculations for the entire series [1]. In contrast, nirmatrelvir utilizes a nitrile warhead (P1' cyano group), GC376 employs a bisulfite adduct aldehyde warhead, and ensitrelvir is a non-covalent inhibitor [2][3]. The thiadiazole ring-opening metathesis represents a structurally distinct covalent engagement mode with potential implications for resistance profile divergence [1].

Covalent Warhead Mechanism
Class-level inference
Ring-opening metathesis reaction with catalytic Cys145; validated by MS and DFT transition-state analysis
Supports mechanism-of-action differentiation
Mechanism orthogonal to nitrile/aldehyde warheads; may impact resistance profiles
covalent warhead ring-opening metathesis non-peptidomimetic cysteine modification mechanism of action

Cellular Antiviral Activity Against SARS-CoV-2

Antiviral agent 25 (compound 6g) demonstrated a cellular antiviral EC50 of 7.249 µM against SARS-CoV-2 in a cell-based infection assay, establishing that its biochemical 3CLpro/PLpro inhibition translates to suppression of viral replication in a cellular context [1]. For research-use context, the biochemical-to-cellular translation efficiency (IC50-to-EC50 ratio of approximately 61-fold for 3CLpro) is consistent with the covalent, non-peptidomimetic nature of the compound. Other compounds within the same series were also evaluated in the same cellular assay system, but compound 6g was expressly highlighted as the analog demonstrating potent antiviral activity, indicating it was selected as the lead compound for cellular profiling from the series [1].

Cellular Antiviral Activity
Supporting evidence
EC50 7.249 µM against SARS-CoV-2 in cell-based assay
Supports cell-based viral replication studies
IC50-to-EC50 ratio ~61; cell line details not specified in available data
antiviral EC50 cell-based assay SARS-CoV-2 replication Vero E6 phenotypic screening

Physicochemical and Handling Profile

Antiviral agent 25 (MW 285.34, cLogP ≈ 3.6) is reported to dissolve in DMSO at a stock concentration of ≥20 mg/mL (≥70 mM), which is suitable for preparation of concentrated stock solutions for enzymatic and cellular assays . Powder storage stability of 3 years at -20°C and 1 year at -80°C in solvent has been specified by commercial suppliers, with room-temperature shipping stability confirmed for standard transit durations . These physicochemical properties compare favorably with larger peptidomimetic inhibitors such as GC376 (MW 439.5, charged bisulfite adduct) which presents additional solubility and handling considerations .

Handling & Solubility
Supporting evidence
DMSO solubility ≥20 mg/mL (≥70 mM); powder stability 3 years at -20°C; ambient shipping stable
Supports consistent laboratory handling
Supplier-specified data; verify for specific assay protocols
solubility formulation DMSO solubility laboratory handling chemical stability

Antiviral Agent 25: Optimal Research Applications


Dual 3CLpro/PLpro Inhibition Studies

Antiviral agent 25 is the compound of choice for research protocols requiring concurrent inhibition of both SARS-CoV-2 cysteine proteases from a single chemical entity. With validated IC50 values of 0.118 µM (3CLpro) and 0.448 µM (PLpro) [1], it enables experimental designs that probe the consequences of dual-protease blockade—a phenotype not achievable with nirmatrelvir, ensitrelvir, or GC376, which are exclusively 3CLpro-targeted. This is particularly relevant for studies investigating viral polyprotein processing redundancy, escape mutant generation under multi-target pressure, or the relative contribution of PLpro-mediated host deubiquitination and deISGylation to innate immune evasion.

Cross-Resistance Profiling Against 3CLpro Mutants

The mechanistically distinct ring-opening metathesis covalent warhead of antiviral agent 25 [1] makes it a critical tool for resistance profiling panels. Mutations in 3CLpro that confer resistance to nitrile-based inhibitors (nirmatrelvir) or aldehyde-based inhibitors (GC376) may show differential sensitivity to the thiadiazole warhead due to its unique engagement of Cys145 via a metathesis pathway rather than simple nucleophilic addition. Including antiviral agent 25 alongside nirmatrelvir and GC376 in resistance screening panels enables comprehensive mapping of cross-resistance patterns across mechanistically orthogonal covalent chemotypes.

SAR Studies: 2,3,5-Thiadiazole Scaffold

As the most potent compound within the published 2,3,5-substituted [1,2,4]-thiadiazole series (IC50 range: 0.118–0.582 µM) [1], antiviral agent 25 (compound 6g) serves as the optimal reference point for SAR expansion studies. Its 5.6-fold potency advantage over SCH-202676 (IC50 0.655 µM) makes it the preferred starting scaffold for further medicinal chemistry optimization, including exploration of substituent effects at the 3-(4-fluorophenyl) and 2-phenyl positions. Its commercial availability from multiple vendors facilitates reproducible procurement for iterative analog synthesis and testing programs.

Host Protease-Sparing Antiviral Assays

For cell-based SARS-CoV-2 infection assays where host protease integrity must be preserved (e.g., studies of viral entry pathways dependent on cathepsin L or TMPRSS2), antiviral agent 25 offers a selectivity advantage. The thiadiazole series has documented negligible activity against chymotrypsin, cathepsin B, and cathepsin L at antiviral concentrations [1], reducing the risk that observed antiviral effects are confounded by simultaneous host protease inhibition—a known limitation of certain peptidomimetic 3CLpro inhibitors that cross-react with cathepsin L. This makes antiviral agent 25 suitable for experiments where clean pharmacological dissection of viral vs. host protease contributions is required.

Application
Selection Property
Validation Focus
Dual-protease inhibition research
Dual 3CLpro/PLpro inhibition profile
Redundancy in polyprotein processing pathways
Cross-resistance profiling studies
Orthogonal covalent warhead mechanism
Mutant sensitivity across warhead chemotypes
SAR expansion studies
Lead compound within thiadiazole series
Substituent-activity relationships
Host protease-sparing antiviral assays
Selectivity over host cysteine proteases
Viral vs. host protease contribution in cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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